molecular formula C7H5BrFNO2 B1442194 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene CAS No. 1224629-03-1

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene

Cat. No.: B1442194
CAS No.: 1224629-03-1
M. Wt: 234.02 g/mol
InChI Key: DKBQOOXGPIRVPC-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a predicted boiling point of 240.9±35.0 °C and a predicted density of 1.696±0.06 g/cm3 .

Scientific Research Applications

Reactivity and Synthesis

  • 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is involved in various chemical reactions. For example, its reactivity with thiophenoxide ion has been studied, highlighting its potential use in organic synthesis and chemical transformations (Guanti, Dell'erba, Thea, & Leandri, 1975).

Application in Antitumor Agents

  • This compound plays a role in the synthesis of potential antitumor agents. Research has shown its use in the synthesis of 3‐substituted 7‐(3,3‐dimethyl‐1‐triazeno)‐10‐methylphenothiazines, which are evaluated for their antitumor properties (Lin & Kasina, 1981).

Derivatives in Biological Activity

  • Derivatives of this compound, like nitrophenyl uracil derivatives, have been obtained through direct arylation. These derivatives hold significance in biological activities, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Impact in Polymer Solar Cells

  • In the field of renewable energy, specifically polymer solar cells, derivatives of this compound have been studied for their role in improving device performance. The formation of charge transfer complexes with this compound has been shown to enhance electron transfer processes, significantly improving the efficiency of polymer solar cells (Fu et al., 2015).

Electron Photodetachment Studies

  • This chemical has been used in electron photodetachment spectroscopy studies of nitroaromatic hydrocarbons. These studies are critical in understanding the electron capture and release properties of such compounds, which is essential in various fields, including environmental chemistry and sensor technology (Mock & Grimsrud, 1989).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

5-Bromo-1-fluoro-3-methyl-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby influencing cellular responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from its short-term effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold doses at which this compound begins to exhibit toxic effects, such as cellular damage or disruption of normal physiological processes. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. The compound’s interaction with cofactors and other metabolic intermediates can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall biochemical effects .

Properties

IUPAC Name

5-bromo-1-fluoro-3-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBQOOXGPIRVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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